molecular formula C6H3Br3S B13211024 3-Bromo-2-(2,2-dibromoethenyl)thiophene

3-Bromo-2-(2,2-dibromoethenyl)thiophene

Cat. No.: B13211024
M. Wt: 346.87 g/mol
InChI Key: QIUIONGNDNZKBH-UHFFFAOYSA-N
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Description

3-Bromo-2-(2,2-dibromoethenyl)thiophene is an organosulfur compound with the molecular formula C₆H₃Br₃S and a molecular weight of 346.87 g/mol . This compound is characterized by the presence of a thiophene ring substituted with bromine atoms and a dibromoethenyl group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(2,2-dibromoethenyl)thiophene typically involves the bromination of thiophene derivatives. One common method is the bromination of 2-(2,2-dibromoethenyl)thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(2,2-dibromoethenyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium thiolate or alkylamines in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.

    Reduction: Lithium aluminum hydride or sodium borohydride in ether or THF.

Major Products

Scientific Research Applications

3-Bromo-2-(2,2-dibromoethenyl)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-(2,2-dibromoethenyl)thiophene involves its interaction with various molecular targets. The bromine atoms and the thiophene ring can participate in electrophilic and nucleophilic reactions, respectively. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact molecular pathways and targets are still under investigation, but its reactivity suggests potential interactions with enzymes and receptors involved in cellular processes .

Properties

Molecular Formula

C6H3Br3S

Molecular Weight

346.87 g/mol

IUPAC Name

3-bromo-2-(2,2-dibromoethenyl)thiophene

InChI

InChI=1S/C6H3Br3S/c7-4-1-2-10-5(4)3-6(8)9/h1-3H

InChI Key

QIUIONGNDNZKBH-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Br)C=C(Br)Br

Origin of Product

United States

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